molecular formula C19H18BrNO B4083722 1-(4-Bromophenyl)-2-phenyl-2-azaspiro[3.4]octan-3-one

1-(4-Bromophenyl)-2-phenyl-2-azaspiro[3.4]octan-3-one

Cat. No.: B4083722
M. Wt: 356.3 g/mol
InChI Key: RSZUXRAXGGIPGI-UHFFFAOYSA-N
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Description

1-(4-Bromophenyl)-2-phenyl-2-azaspiro[3.4]octan-3-one is a complex organic compound featuring a spirocyclic structure. This compound is of significant interest in the field of medicinal chemistry due to its unique structural properties and potential biological activities. The spirocyclic framework imparts rigidity and three-dimensionality, which can enhance the compound’s interaction with biological targets.

Preparation Methods

The synthesis of 1-(4-Bromophenyl)-2-phenyl-2-azaspiro[3.4]octan-3-one typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

Chemical Reactions Analysis

1-(4-Bromophenyl)-2-phenyl-2-azaspiro[3.4]octan-3-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reagents like lithium aluminum hydride or sodium borohydride.

Common reagents and conditions used in these reactions include organic solvents like dichloromethane or tetrahydrofuran, and catalysts such as palladium or platinum complexes. Major products formed from these reactions depend on the specific reagents and conditions used but can include various functionalized derivatives of the original compound.

Scientific Research Applications

1-(4-Bromophenyl)-2-phenyl-2-azaspiro[3.4]octan-3-one has several applications in scientific research:

Mechanism of Action

The mechanism of action of 1-(4-Bromophenyl)-2-phenyl-2-azaspiro[3.4]octan-3-one involves its interaction with specific molecular targets. For instance, compounds with similar structures have been shown to act as sigma-1 receptor antagonists, enhancing the antinociceptive effect of opioids and preventing tolerance . The spirocyclic structure allows for a high degree of specificity in binding to these targets, potentially leading to significant biological effects.

Comparison with Similar Compounds

1-(4-Bromophenyl)-2-phenyl-2-azaspiro[3.4]octan-3-one can be compared with other spirocyclic compounds such as:

The uniqueness of this compound lies in its specific substitution pattern, which can confer unique biological properties and make it a valuable scaffold for drug development.

Properties

IUPAC Name

1-(4-bromophenyl)-2-phenyl-2-azaspiro[3.4]octan-3-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H18BrNO/c20-15-10-8-14(9-11-15)17-19(12-4-5-13-19)18(22)21(17)16-6-2-1-3-7-16/h1-3,6-11,17H,4-5,12-13H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RSZUXRAXGGIPGI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC2(C1)C(N(C2=O)C3=CC=CC=C3)C4=CC=C(C=C4)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H18BrNO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

356.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
1-(4-Bromophenyl)-2-phenyl-2-azaspiro[3.4]octan-3-one
Reactant of Route 2
Reactant of Route 2
1-(4-Bromophenyl)-2-phenyl-2-azaspiro[3.4]octan-3-one
Reactant of Route 3
1-(4-Bromophenyl)-2-phenyl-2-azaspiro[3.4]octan-3-one
Reactant of Route 4
1-(4-Bromophenyl)-2-phenyl-2-azaspiro[3.4]octan-3-one
Reactant of Route 5
1-(4-Bromophenyl)-2-phenyl-2-azaspiro[3.4]octan-3-one
Reactant of Route 6
1-(4-Bromophenyl)-2-phenyl-2-azaspiro[3.4]octan-3-one

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